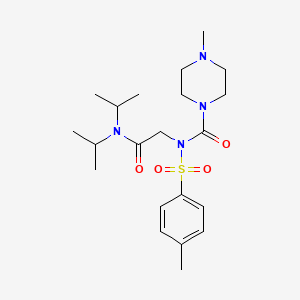![molecular formula C28H27N3O3S B2405989 3-amino-N-(4-etoxi-fenil)-7,7-dimetil-5-oxo-4-fenil-5,6,7,8-tetrahidrotieno[2,3-b]quinolina-2-carboxamida CAS No. 690959-96-7](/img/structure/B2405989.png)
3-amino-N-(4-etoxi-fenil)-7,7-dimetil-5-oxo-4-fenil-5,6,7,8-tetrahidrotieno[2,3-b]quinolina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Biológica y Clínica
Los derivados de quinolina, incluyendo el compuesto en cuestión, tienen diversos papeles biológicos:
Análogos de Hormonas Vegetales: Investigar si este compuesto o sus derivados imitan las hormonas vegetales (por ejemplo, ácido indol-3-acético) y afectan el crecimiento y desarrollo de las plantas .
En resumen, este compuesto ofrece posibilidades emocionantes en el descubrimiento de fármacos, la química sintética y otros campos. Los investigadores deben continuar explorando sus aplicaciones multifacéticas y optimizar sus propiedades para propósitos específicos. 🌟
Abdanne Weyesa and Endale Mulugeta. “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.” RSC Advances, 2020, 10, 20784. Read more
“Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl …”. Molecules, 2016, 21(3), 340. Read more
“A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 2020, 6, 141. Read more
Mecanismo De Acción
Target of Action
It is known that both indole and quinoline derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound’s interaction with its targets likely results in changes to cellular processes, given the wide range of biological activities associated with indole and quinoline derivatives .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It has been observed that compounds with higher lipophilicity, such as this one, often display higher activity . This suggests that the compound’s lipophilicity may enhance its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole and quinoline derivatives, it is likely that this compound has diverse molecular and cellular effects .
Propiedades
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-4-34-18-12-10-17(11-13-18)30-26(33)25-24(29)23-21(16-8-6-5-7-9-16)22-19(31-27(23)35-25)14-28(2,3)15-20(22)32/h5-13H,4,14-15,29H2,1-3H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWOQZTXXOALOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CC(CC4=O)(C)C)N=C3S2)C5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)
![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2405917.png)
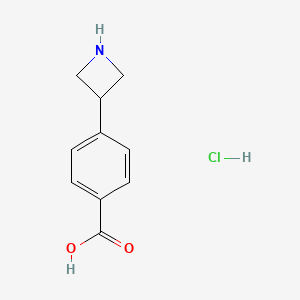
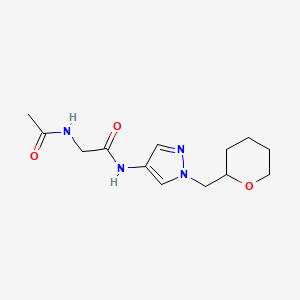
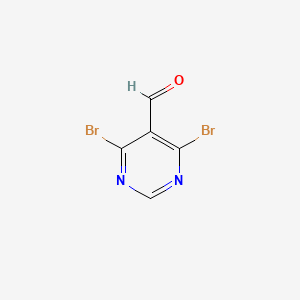

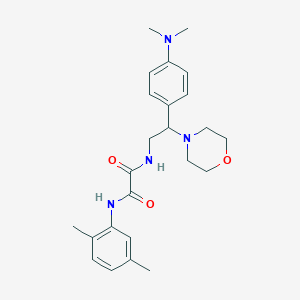

![2-(2-(Ethylthio)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2405926.png)
![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)
